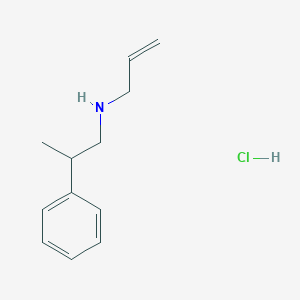
(2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride
Overview
Description
“(2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” is a chemical compound with the molecular formula C12H18ClN . It is a derivative of prop-2-en-1-amine and 2-phenylprop-2-en-1-amine .
Molecular Structure Analysis
The molecular structure of “(2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride” can be inferred from its molecular formula, C12H18ClN . It contains a phenyl group (a ring of 6 carbon atoms), a propyl group (a chain of 3 carbon atoms), and an amine group (a nitrogen atom with a pair of hydrogen atoms).Scientific Research Applications
Synthesis and Chemical Reactions
Practical Synthesis of LDL Receptor Upregulator :
- A practical method for synthesizing N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide as an upregulator of the LDL receptor was developed. This compound was synthesized with a high yield by alkylation and reduction processes involving 1-(3-Phenylpropyl)piperidin-4-amine. The method demonstrates the utility of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride in synthesizing compounds with potential biomedical applications (Ito et al., 2002).
Hydroamination of Tetrahydroindoles :
- Hydroamination of ethynyl derivatives with secondary dialkylamines under mild conditions illustrates the reactivity of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride derivatives towards creating amino derivatives of indole. This process showcases the compound's role in facilitating the synthesis of indole derivatives with high stereoselectivity and yield, highlighting its importance in synthetic organic chemistry (Sobenina et al., 2010).
Modification of Hydrogels for Medical Applications :
- Radiation-induced hydrogels were modified through a condensation reaction with various amines, including aromatic amines derived from (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride. This modification enhanced the hydrogels' swelling properties and thermal stability, showcasing the potential of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride derivatives in developing materials for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Amines for Therapeutic Applications :
- A facile method for synthesizing methyl- and ethyl(allyl)amines, including derivatives of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride, was developed. These amines have practical significance in therapy, including cancer treatment, showcasing the broad applicability of this compound in synthesizing bioactive molecules (Chukhajian et al., 2020).
Antimicrobial Activity of Novel Derivatives :
- The synthesis and evaluation of novel dimethyl triazene incorporated phenylamino pyrimidine derivatives from the condensation of (E)-3-(dimethylamino)-1-(4-(E)-3,3-dimethyltriaz-1-en-1-yl)phenyl)prop-2-en-1-one, a derivative of (2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride, showed promising in vitro antimicrobial activity. This indicates the potential of such derivatives in developing new antimicrobial agents (Jadvani & Naliapara, 2021).
Safety and Hazards
properties
IUPAC Name |
2-phenyl-N-prop-2-enylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-3-9-13-10-11(2)12-7-5-4-6-8-12;/h3-8,11,13H,1,9-10H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCJSNCZOZCKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC=C)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpropyl)(prop-2-en-1-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B3085627.png)
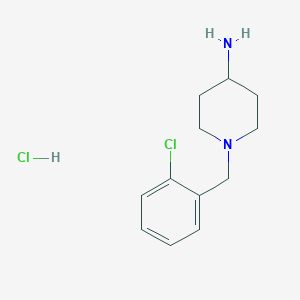
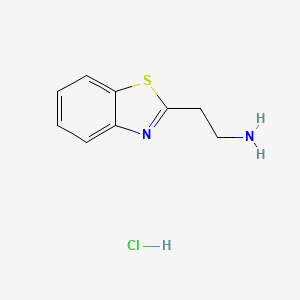

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3085642.png)
![[2-(4-Bromo-2,6-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3085650.png)

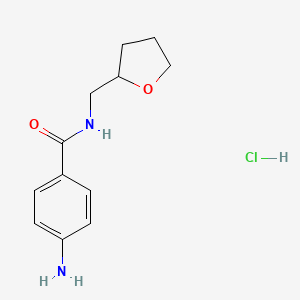
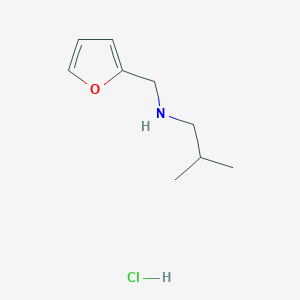
![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)
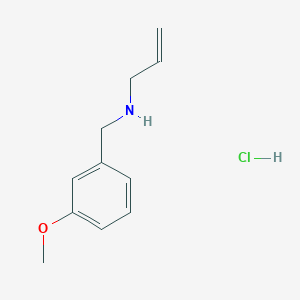
amine hydrochloride](/img/structure/B3085686.png)
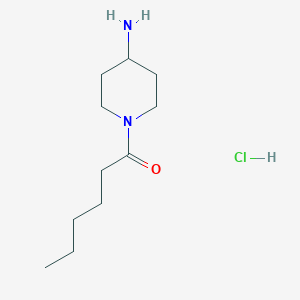
![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085706.png)